molecular formula C22H21BrN2O B186903 Indeno(2,1-b)pyrrol-8(1H)-one, 5-bromo-3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- CAS No. 126581-74-6

Indeno(2,1-b)pyrrol-8(1H)-one, 5-bromo-3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)-

Cat. No. B186903
M. Wt: 409.3 g/mol
InChI Key: DGDOAYXAWGZZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indeno(2,1-b)pyrrol-8(1H)-one, 5-bromo-3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)-, commonly known as BRD-9424, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in treating various diseases.

Mechanism Of Action

BRD-9424 is a selective inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a crucial role in the regulation of gene expression. By inhibiting BRD4, BRD-9424 disrupts the expression of genes that are essential for the survival and proliferation of cancer cells.

Biochemical And Physiological Effects

BRD-9424 has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. It also inhibits the expression of genes involved in cell proliferation, cell survival, and angiogenesis. In addition to its anticancer effects, BRD-9424 has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of BRD-9424 is its selectivity for BRD4. This makes it a valuable tool for studying the role of BRD4 in various biological processes. However, the synthesis of BRD-9424 is complex and time-consuming, which limits its availability for lab experiments.

Future Directions

There are several future directions for the research on BRD-9424. One area of interest is the development of more efficient synthesis methods for BRD-9424 and its analogs. Another area of research is the investigation of the potential of BRD-9424 as a therapeutic agent for other diseases, such as tuberculosis. Additionally, the role of BRD4 in various biological processes is still not fully understood, and further research is needed to elucidate its function.

Synthesis Methods

The synthesis of BRD-9424 involves a multistep process that includes the preparation of several intermediates. The first step involves the preparation of 5-bromo-3-chloromethyl-2-methyl-1-phenylmethanol, which is then reacted with dimethylamine to yield 5-bromo-3-((dimethylamino)methyl)-2-methyl-1-phenylmethanol. This intermediate is then converted to BRD-9424 by reacting it with indeno(2,1-b)pyrrole-8(1H)-one in the presence of a base.

Scientific Research Applications

BRD-9424 has been extensively studied for its potential therapeutic applications. It has been found to have antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, BRD-9424 has been shown to inhibit the growth of Mycobacterium tuberculosis, making it a potential candidate for the treatment of tuberculosis.

properties

CAS RN

126581-74-6

Product Name

Indeno(2,1-b)pyrrol-8(1H)-one, 5-bromo-3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)-

Molecular Formula

C22H21BrN2O

Molecular Weight

409.3 g/mol

IUPAC Name

3-benzyl-7-bromo-1-[(dimethylamino)methyl]-2-methylindeno[2,3-b]pyrrol-4-one

InChI

InChI=1S/C22H21BrN2O/c1-14-19(13-24(2)3)20-18-11-16(23)9-10-17(18)22(26)21(20)25(14)12-15-7-5-4-6-8-15/h4-11H,12-13H2,1-3H3

InChI Key

DGDOAYXAWGZZMH-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C(=O)C4=C2C=C(C=C4)Br)CN(C)C

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C(=O)C4=C2C=C(C=C4)Br)CN(C)C

Other CAS RN

126581-74-6

Origin of Product

United States

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